molecular formula C15H9FN2O4 B2914287 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione CAS No. 1402586-10-0

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Cat. No. B2914287
CAS RN: 1402586-10-0
M. Wt: 300.245
InChI Key: JIPIPCBUSCYQMB-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H9FN2O4 . It belongs to the family of isoindoline-1,3-dione heterocycles, which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .


Synthesis Analysis

Isoindoline-1,3-dione derivatives, such as “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This reaction is typically carried out under reflux conditions for 24 hours .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The presence of a fluoro and a nitro group on the benzyl ring adds to the complexity of the molecule .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity . They have been used in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is 300.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives have been extensively studied for their potential use in pharmaceutical synthesis . They have shown promising results in the design of many different biologically active molecules .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.

Colorants and Dyes

The N-isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

These compounds have shown potential as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

N-isoindoline-1,3-dione derivatives play a significant role in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of complex organic compounds.

Photochromic Materials

These compounds have found applications in the development of photochromic materials . These materials change their color when exposed to light, and N-isoindoline-1,3-dione derivatives contribute to this property.

Mechanism of Action

Target of Action

The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.

Future Directions

The development and discovery of novel isoindoline-1,3-dione derivatives is a subject of substantial interest among researchers . There is a necessity for the development of sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .

properties

IUPAC Name

2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPIPCBUSCYQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

To a stirred solution of crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.335 g, 5.705 mmol) in dimethylformamide was added potassium phthalimide (2.324 g, 12.55 mmol). The reaction mixture was stirred for 18 h The mixture was dissolved in ethyl acetate, washed with water and brine. The organic layer was dried over magnesium sulfate and filtered. The filtrate was removed in vacuo. The crude was purified by column chromatography to give 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione (1.229 g, 88%).
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